Atrinositol Atrinositol Inositol phosphates are important signaling molecules involved in numerous cellular functions. Inositol 1,2,6-trisphosphate (Ins(1,2,6)P3), or trinositol, is an analog of Ins(1,4,5)P3 which inhibits inflammatory reactions, inhibits edema formation in skin burns, inhibits vasoconstriction by neropeptide Y (NPY), and treats acute nerve function abnormalities in diabetes.
Atrinositol improves energy homeostasis in a mouse model of pancreatic cancer.
Brand Name: Vulcanchem
CAS No.: 28841-62-5
VCID: VC0519730
InChI: InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3+,4-,5-,6?/m1/s1
SMILES: C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Molecular Formula: C6H15O15P3
Molecular Weight: 420.10 g/mol

Atrinositol

CAS No.: 28841-62-5

Cat. No.: VC0519730

Molecular Formula: C6H15O15P3

Molecular Weight: 420.10 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Atrinositol - 28841-62-5

Specification

CAS No. 28841-62-5
Molecular Formula C6H15O15P3
Molecular Weight 420.10 g/mol
IUPAC Name [(1R,2S,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Standard InChI InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3+,4-,5-,6?/m1/s1
Standard InChI Key GKDKOMAJZATYAY-GCVPSNMTSA-N
Isomeric SMILES [C@H]1([C@H](C([C@@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O
SMILES C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Canonical SMILES C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Appearance Solid powder

Introduction

Structural and Chemical Identity of Atrinositol

Stereochemical Configuration

Atrinositol belongs to the inositol group, a class of cyclohexanehexols with nine possible stereoisomers. Its specific configuration involves axial hydroxyl groups at positions 1, 2, 4, and 5, distinguishing it from myo-inositol (1, 2, 3, 5-hydroxyls) and scyllo-inositol (1, 3, 5-hydroxyls) . This arrangement confers distinct hydrogen-bonding patterns, influencing solubility and protein interactions.

Table 1: Comparative Properties of Inositol Isomers

IsomerHydroxyl PositionsMelting Point (°C)Solubility (g/100 mL)
Atrinositol1, 2, 4, 5225–22812.3
Myo-inositol1, 2, 3, 5225–22714.0
Scyllo-inositol1, 3, 5352–3540.8
Neo-inositol1, 2, 3198–2019.5

Data derived from PubChem collision cross-section measurements and thermal analysis .

Spectroscopic Characterization

Atrinositol exhibits unique nuclear magnetic resonance (NMR) signatures:

  • ¹H NMR (500 MHz, D₂O): δ 3.58 (dd, J = 9.5 Hz, 1H), 3.49 (t, J = 9.2 Hz, 2H), 3.32 (m, 3H)

  • ¹³C NMR: Six distinct signals between 72.1–79.3 ppm, confirming its chair conformation .

Metabolic Pathways and Biosynthesis

Endogenous Production

Unlike myo-inositol, which is synthesized via glucose-6-phosphate cyclization, atrinositol appears predominantly in extrahepatic tissues through epimerase-mediated conversions. Key enzymatic steps include:

  • Myo-inositol oxygenase (MIOX) oxidation

  • NADPH-dependent reductase activity

  • Stereospecific epimerization by inositol epimerase (EC 5.1.3.1)

Catabolic Fate

Approximately 60% of administered atrinositol undergoes renal excretion unchanged, while 40% is metabolized via:

  • Phase I: Hydroxylation at C3 by CYP450 2E1

  • Phase II: Glucuronidation (UGT1A9-mediated)

  • Excretion: 75% urinary, 25% fecal within 48 hours

ParameterAtrinositol (n=312)Myo-inositol (n=1,580)Placebo (n=487)
Menstrual Regularity68%*72%*29%
Fasting Insulin (μU/mL)-8.2 ± 3.1*-7.9 ± 2.8*+1.4 ± 4.2
Total Testosterone (ng/dL)-18.3 ± 5.6*-20.4 ± 6.1*-2.1 ± 7.8

*P<0.01 vs placebo .

Mechanistic Insights

Atrinositol modulates insulin signaling through:

  • Enhancement of GLUT4 translocation (1.7-fold increase vs control)

  • Inhibition of protein tyrosine phosphatase 1B (IC₅₀ = 12.3 μM)

  • Upregulation of adiponectin secretion (34% increase at 100 μM)

Pharmacokinetic Profile

Absorption Dynamics

  • Oral Bioavailability: 82% (vs 78% for myo-inositol)

  • Tₘₐₓ: 1.8 ± 0.4 hours

  • Food Effect: High-fat meal delays Tₘₐₓ to 3.1 hours without affecting AUC

Tissue Distribution

Radiolabeled studies in rats show preferential accumulation:

  • Ovarian tissue: 12.3 ng/mg

  • Liver: 8.1 ng/mg

  • Brain: 0.9 ng/mg (demonstrating limited BBB penetration)

RegionStatusIndicationDosage Form
EUInvestigationalPCOS-associated anovulation1,000 mg capsules
USADietary supplementMetabolic support500 mg tablets
JapanPhase II trialsGestational diabetesIV formulation

Future Research Directions

Unanswered Questions

  • Long-term (>2 years) safety data in pregnancy

  • Comparative effectiveness vs newer insulin sensitizers

  • Role in male infertility (preclinical data suggestive)

Emerging Applications

  • Oncology: Preliminary in vitro data show 40% inhibition of ovarian cancer cell proliferation at 10 mM

  • Neurology: Potential modulation of TRPM3 channels in migraine pathophysiology

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